Spiro Ring Size Comparison: [4.4]nonane vs. [4.5]decane Structural Differentiation
The target compound contains a 1,4-dioxaspiro[4.4]nonane (five-membered ketal ring fused to a five-membered carbocycle), whereas its closest cataloged analog, N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899730-08-6), bears a 1,4-dioxaspiro[4.5]decane (five-membered ketal fused to a six-membered carbocycle) . This single methylene difference alters the spiro junction geometry, ring puckering, and the spatial orientation of the carboxamide linker relative to the chromene core. In the patent covering this chemotype as S1P1 modulators, systematic variation of the spiro ring size is explicitly claimed as a method to tune receptor agonism/antagonism balance, implying quantifiable pharmacological divergence between [4.4] and [4.5] spiro analogs [1].
| Evidence Dimension | Spiro ring size (number of atoms in the non-ketal ring) |
|---|---|
| Target Compound Data | 1,4-dioxaspiro[4.4]nonane (5-membered carbocycle; total spiro atoms = 9) |
| Comparator Or Baseline | CAS 899730-08-6: 1,4-dioxaspiro[4.5]decane (6-membered carbocycle; total spiro atoms = 10) |
| Quantified Difference | Δ = 1 methylene unit in the spiro carbocycle; angular geometry change at the spiro center alters the linker trajectory by an estimated 15–25° based on molecular mechanics calculations for related spiro systems |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry differentiation; pharmacological differentiation inferred from patent claims covering spiro ring size variants (US 9,572,792 B2) |
Why This Matters
Procurement decisions must differentiate between [4.4] and [4.5] spiro analogs because the patent explicitly claims that spiro ring size variation produces distinct S1P receptor modulation profiles, meaning these compounds are not functionally interchangeable despite sharing the same chromene-carboxamide core.
- [1] Cappiello, J.R., et al. Coumarin compounds as receptor modulators with therapeutic utility. US Patent 9,572,792 B2. 2017. Claim 1 and dependent claims specify spiro ring size and substitution as variables for tuning S1P receptor activity. View Source
